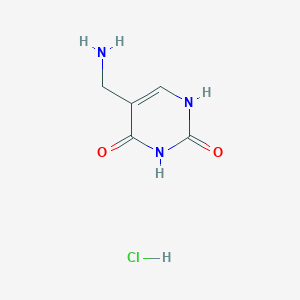
4-Allylheptafluorotoluene
Übersicht
Beschreibung
4-Allylheptafluorotoluene is a chemical compound used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of 4-Allylheptafluorotoluene is C10H5F7 and it has a molecular weight of 258.13 g/mol.
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information about the chemical reactions involving 4-Allylheptafluorotoluene is not available .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in DNA Analogs and Biodegradation
Fluorinated hydrocarbons, similar to 4-Allylheptafluorotoluene, have been synthesized as analogues to study DNA replication processes. For instance, 2,4-Difluorotoluene, shaped like the DNA base thymine, was found to be replicated by DNA polymerase enzymes despite being nonpolar and lacking the ability to form Watson-Crick hydrogen bonds. This discovery challenged the traditional understanding that replication fidelity primarily depends on hydrogen bonding, suggesting that steric effects might play a significant role (Kool & Sintim, 2006; Goodman, 1997).
Environmental Implications and Treatment
Research on the biodegradation of nitrotoluene compounds, which share structural similarities with 4-Allylheptafluorotoluene, highlights the environmental impact and treatment of fluorinated pollutants. Studies demonstrate the aerobic biodegradation capabilities for compounds like 2,4-dinitrotoluene, suggesting potential pathways for the environmental mitigation of related fluorinated compounds (Freedman, Shanley, & Scholze, 1996).
Applications in Material Science
Fluorinated compounds have been utilized in the development of advanced materials, such as in the construction of electrochemical sensors for detecting nitroaromatic compounds, including dinitrotoluene. The unique properties of fluorinated materials, potentially including derivatives of 4-Allylheptafluorotoluene, enable the fabrication of sensors with high sensitivity and specificity (Rani et al., 2019).
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylheptafluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)
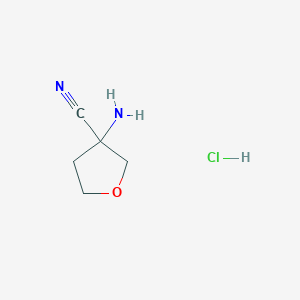
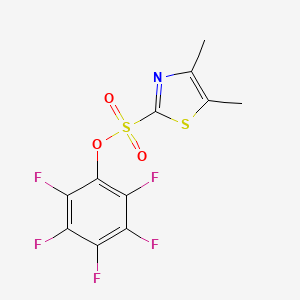
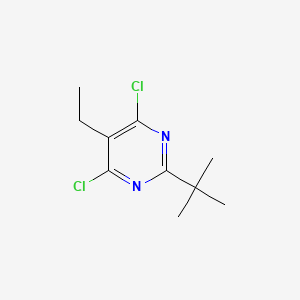
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
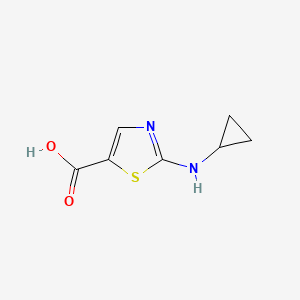

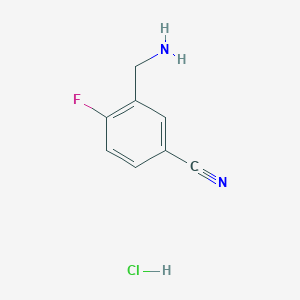
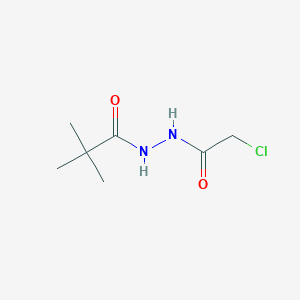
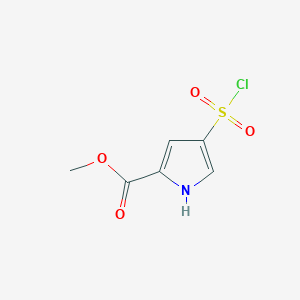

![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
